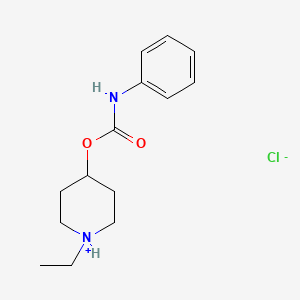

4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride

Description

4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride is a piperidine derivative characterized by:

- A piperidine ring substituted with:

- A 1-ethyl group at position 1.

- A 4-hydroxyl group at position 4, esterified to a phenylcarbamate moiety.

- A monohydrochloride salt formulation to enhance solubility and stability.

Piperidine derivatives are known for roles in medicinal chemistry, including antimicrobial, anti-inflammatory, and receptor-modulating properties .

Properties

CAS No. |

105384-02-9 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

(1-ethylpiperidin-1-ium-4-yl) N-phenylcarbamate;chloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-2-16-10-8-13(9-11-16)18-14(17)15-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3,(H,15,17);1H |

InChI Key |

LWWCMLSZFVBQQX-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Background

Synthetic Route

- The synthesis of 1-ethylpiperidin-4-ol generally involves the functionalization of piperidin-4-one derivatives or reduction of 1-ethyl-4-piperidone.

- A common approach is the reduction of 1-ethyl-4-piperidone to the corresponding 4-hydroxypiperidine derivative using reducing agents such as sodium borohydride or catalytic hydrogenation.

- 1-Ethyl-4-piperidone itself can be synthesized by alkylation of piperidin-4-one or via condensation reactions involving piperidin-4-one hydrochloride and ethylating agents under controlled conditions.

Example Procedure for 1-Ethyl-4-piperidone (Precursor)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Alkylation | Piperidin-4-one hydrochloride monohydrate, bromomethane, sodium carbonate, acetonitrile, 85 °C overnight | Formation of 1-ethylpiperidin-4-one (62% yield) |

| Reduction | Sodium borohydride or catalytic hydrogenation | Conversion to 1-ethylpiperidin-4-ol |

Formation of Phenylcarbamate Derivative

Phenylcarbamate Functionalization

- Phenylcarbamate groups are typically introduced via carbamoylation reactions, where an amine or hydroxyl group reacts with phenyl isocyanate or phenyl chloroformate.

- For 4-piperidinol derivatives, the hydroxyl group at the 4-position can be carbamoylated by reacting with phenyl chloroformate under mild basic conditions to yield the phenylcarbamate.

General Reaction Scheme

$$

\text{4-Piperidinol, 1-ethyl-} + \text{Phenyl chloroformate} \xrightarrow{\text{Base}} \text{4-Piperidinol, 1-ethyl-, phenylcarbamate}

$$

- Typical bases used include triethylamine or pyridine to scavenge HCl formed during the reaction.

- The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0–25 °C to control reactivity and avoid side reactions.

Formation of Monohydrochloride Salt

- The final step to obtain the monohydrochloride salt involves treatment of the free phenylcarbamate derivative with hydrochloric acid.

- This protonates the nitrogen atom of the piperidine ring, forming the hydrochloride salt which enhances solubility and stability.

Typical Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Salt formation | Treatment of phenylcarbamate derivative with HCl in anhydrous ether or ethanol | Formation of monohydrochloride salt |

Integrated Synthetic Route Summary

Notes on Purification and Characterization

- Purification of intermediates and final products typically involves crystallization, column chromatography, or distillation under reduced pressure.

- Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm purity and structure.

- Yields for analogous steps range from 60% to over 90%, with purities often exceeding 95% after purification.

Chemical Reactions Analysis

4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neurogenesis and Neuroprotective Effects

One of the primary applications of this compound is in the treatment of diseases affecting the central and peripheral nervous systems. Research has demonstrated that it acts as a muscarinic receptor modulator, which can stimulate neurogenesis— the process of generating new neurons. This property is particularly beneficial for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Mechanism of Action : The compound enhances acetylcholine signaling through inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This action promotes cognitive function and neuroprotection against neurotoxic insults .

Treatment of Cognitive Disorders

Clinical studies have indicated that 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride can improve cognitive deficits associated with various psychiatric disorders. Its ability to enhance cholinergic transmission makes it a candidate for treating conditions like schizophrenia and major depressive disorder.

- Case Study : A study involving patients with schizophrenia showed significant improvement in cognitive performance when treated with AChE inhibitors, including compounds similar to 4-Piperidinol derivatives .

Co-crystal Formulations

Research has explored the formation of co-crystals involving 4-Piperidinol, which can enhance its solubility and bioavailability. Co-crystallization with other pharmaceutical agents has been shown to improve the stability and efficacy of drug formulations.

| Co-Crystal Component | Solubility Enhancement | Stability |

|---|---|---|

| Topiramate | Increased | High |

| Olanzapine | Moderate | Moderate |

These formulations are essential for developing effective oral medications that require high bioavailability .

Acetylcholinesterase Inhibition Studies

The compound has been extensively studied for its role as an AChE inhibitor. Inhibition of AChE is crucial for increasing acetylcholine levels, thereby enhancing cognitive functions.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following piperidine-based compounds from the evidence share partial structural homology (Table 1):

Table 1: Key Structural Features of Analogs

Physicochemical and Pharmacological Comparisons

Table 2: Molecular and Bioactivity Data

Key Functional Group Impacts

Biological Activity

4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is a derivative of piperidine and carbamate, which are known for their diverse biological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride |

| CAS Number | 105384 |

| Molecular Formula | C13H18ClN3O2 |

| Molecular Weight | 273.75 g/mol |

The compound features a piperidine ring substituted with an ethyl group and a phenylcarbamate moiety, contributing to its pharmacological properties.

The biological activity of 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride primarily involves its interaction with muscarinic receptors. Research indicates that it may act as an antagonist at muscarinic M3 receptors, which are implicated in various physiological processes including smooth muscle contraction and glandular secretion . This antagonistic action can have therapeutic implications in conditions like asthma and urinary incontinence.

Therapeutic Applications

- Respiratory Diseases : The compound has potential applications in treating chronic obstructive pulmonary disease (COPD) and asthma through its role as a muscarinic antagonist .

- Urinary Disorders : It may be beneficial for managing urinary incontinence and related disorders by inhibiting involuntary bladder contractions .

- Gastrointestinal Conditions : The compound could also be explored for gastrointestinal disorders such as irritable bowel syndrome due to its ability to modulate smooth muscle activity .

Research Findings

Several studies have investigated the pharmacological effects of this compound:

- A study highlighted its potential as a selective antagonist for muscarinic receptors, particularly M3 subtype, which could lead to fewer side effects compared to non-selective antagonists .

- In vitro assays demonstrated that the compound effectively inhibited receptor activation at concentrations that are therapeutically relevant .

Case Study 1: Antagonistic Effects on Muscarinic Receptors

In a controlled laboratory setting, researchers evaluated the effects of 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride on isolated smooth muscle tissues. The results indicated a significant reduction in muscle contraction upon administration of the compound, confirming its role as a muscarinic antagonist.

Case Study 2: Efficacy in Animal Models

A series of animal studies were conducted to assess the therapeutic efficacy of the compound in models of asthma and urinary dysfunction. The findings suggested that treatment with the compound resulted in reduced airway hyperreactivity and improved bladder control compared to control groups receiving placebo treatments.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Atropine | Non-selective muscarinic antagonist | Asthma, bradycardia |

| Ipratropium | M3 receptor antagonist | COPD, asthma |

| Oxybutynin | Selective M3 receptor antagonist | Urinary incontinence |

This comparison illustrates that while there are several muscarinic antagonists available, the specificity and reduced side effects associated with 4-Piperidinol may offer advantages in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. For example:

- Step 1 : Ethylation of 4-piperidinol using ethylating agents like ethyl bromide under basic conditions to introduce the 1-ethyl group.

- Step 2 : Carbamate formation via reaction with phenyl isocyanate or chloroformate derivatives, often in anhydrous solvents (e.g., dichloromethane) with catalysts like triethylamine .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas or concentrated HCl in ethanol .

Purification methods include recrystallization or column chromatography. Reaction efficiency depends on temperature control and stoichiometric ratios of reagents.

Q. What safety protocols are critical when handling this compound?

- Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis of the carbamate group.

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood.

- Regulatory Compliance : Note that piperidine derivatives are not FDA-approved for therapeutic use, and their introduction into humans/animals is prohibited .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- 1H/13C-NMR : To confirm substitution patterns on the piperidine ring and phenylcarbamate group. For example, 1H-NMR can resolve ethyl group protons (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-Response Analysis : Ensure consistent molar concentrations across assays, as activity variations may arise from solubility differences in buffers (e.g., DMSO vs. saline) .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to compare binding affinities under standardized conditions (pH 7.4, 37°C) .

- Statistical Validation : Apply multivariate analysis to account for batch-to-batch purity variations (>95% purity required for reproducibility) .

Q. What strategies optimize reaction yields in multi-step synthesis?

- Catalyst Screening : Test bases like DBU or DMAP to enhance carbamate formation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) may improve intermediate stability compared to THF .

- In Situ Monitoring : Use TLC or inline FT-IR to detect side products (e.g., urea derivatives from isocyanate hydrolysis) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent Variation : Replace the phenyl group in the carbamate with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess impact on bioactivity .

- Piperidine Ring Modifications : Introduce methyl or fluoro substituents at the 3-position to study steric/electronic effects on receptor binding .

- Pharmacokinetic Profiling : Compare logP values (via HPLC) and metabolic stability (using liver microsomes) of analogues to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.